molecular formula C15H20N2OS B278568 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide

カタログ番号 B278568
分子量: 276.4 g/mol
InChIキー: BTMPUBOIQIKLON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide, also known as CTDP-31, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTDP-31 belongs to the class of benzothiophene derivatives, which have been extensively studied for their pharmacological properties.

作用機序

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide exerts its pharmacological effects by binding to specific receptors in the body. The exact mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide has been shown to have various biochemical and physiological effects in the body. One study found that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide was able to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Another study found that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide was able to reduce the levels of pro-inflammatory cytokines in the body, which are associated with various inflammatory diseases.

実験室実験の利点と制限

One of the advantages of using N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation of using N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide is its limited solubility in water, which may affect its bioavailability in certain experimental settings.

将来の方向性

There are several potential future directions for the study of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide. One potential direction is the investigation of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide as a potential treatment for neurodegenerative diseases other than Alzheimer's disease, such as Parkinson's disease. Another potential direction is the investigation of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide as a potential treatment for autoimmune diseases, such as multiple sclerosis. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide and to optimize its pharmacological properties for therapeutic use.
In conclusion, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its unique chemical structure and pharmacological properties make it an interesting subject for further investigation in the field of drug discovery and development.

合成法

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide involves a multi-step process that begins with the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-mercapto-3-methylbenzoic acid to yield the benzothiophene intermediate. The final step involves the reaction of the benzothiophene intermediate with 5-bromovaleramide to form N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide.

科学的研究の応用

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the use of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide as a potential treatment for Alzheimer's disease. The study found that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide was able to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another study investigated the use of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide as a potential treatment for cancer. The study found that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide was able to induce apoptosis, or programmed cell death, in cancer cells.

特性

製品名

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide

分子式

C15H20N2OS

分子量

276.4 g/mol

IUPAC名

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide

InChI

InChI=1S/C15H20N2OS/c1-3-4-5-14(18)17-15-12(9-16)11-7-6-10(2)8-13(11)19-15/h10H,3-8H2,1-2H3,(H,17,18)

InChIキー

BTMPUBOIQIKLON-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

正規SMILES

CCCCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。